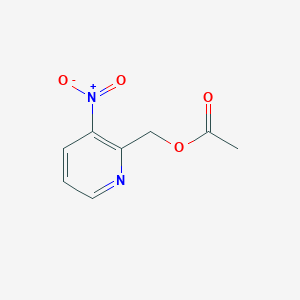

(3-Nitropyridin-2-yl)methyl acetate

Description

(3-Nitropyridin-2-yl)methyl acetate (CAS 131747-33-6) is a pyridine derivative with a nitro group at the 3-position and a methyl acetate substituent at the 2-position. Its molecular formula is C₈H₈N₂O₄, and it has a molecular weight of 196.16 g/mol . This compound is characterized by its electron-deficient pyridine ring, which is further polarized by the nitro group. The ester moiety provides a site for hydrolysis or further functionalization, making it a versatile intermediate in synthetic chemistry, particularly in pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

(3-nitropyridin-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-6(11)14-5-7-8(10(12)13)3-2-4-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYJPXZUYGNNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401280750 | |

| Record name | 2-Pyridinemethanol, 3-nitro-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-33-6 | |

| Record name | 2-Pyridinemethanol, 3-nitro-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanol, 3-nitro-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3-Nitropyridin-2-yl)methyl acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by the presence of a nitro group attached to a pyridine ring, which significantly influences its biological activity. The molecular formula is with a molecular weight of 196.16 g/mol. Its structure facilitates interactions with various biological targets, making it a subject of research for potential therapeutic uses.

1. Antineoplastic Activity

Recent studies have demonstrated that nitro-containing compounds, including this compound, exhibit antineoplastic properties. The mechanism involves the reduction of the nitro group to form reactive intermediates that can interact with cellular macromolecules, leading to apoptosis in cancer cells. A study highlighted that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for cancer treatment .

2. Antimicrobial Activity

Nitro derivatives are well-known for their antimicrobial properties. This compound has been evaluated for its efficacy against a range of pathogens. The nitro group plays a crucial role in this activity by undergoing reduction within microbial cells, leading to the formation of toxic intermediates that damage DNA and other cellular components . For instance, metronidazole, a related compound, has established its role as an effective treatment for infections caused by anaerobic bacteria and protozoa.

3. KAT II Inhibition

The compound has been identified as a potential inhibitor of kynurenine aminotransferase II (KAT II), an enzyme involved in the metabolism of tryptophan to kynurenine. Inhibition of KAT II can enhance cognitive functions and provide neuroprotective effects, making it relevant in treating cognitive disorders such as schizophrenia . The inhibition mechanism involves binding to the active site of the enzyme, thereby reducing the synthesis of neurotoxic metabolites.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antitumor Activity : A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Doxorubicin | 10 |

- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL.

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The nitro group can undergo reduction to form reactive species that interact with nucleophilic sites on proteins and nucleic acids.

- Enzyme Inhibition : As a KAT II inhibitor, it alters metabolic pathways that can lead to increased levels of neuroprotective compounds in the brain.

- Reactive Oxygen Species (ROS) Generation : The reduction process may lead to ROS production, which can induce oxidative stress in microbial cells or cancer cells, resulting in cell death.

Scientific Research Applications

Scientific Research Applications

The applications of (3-Nitropyridin-2-yl)methyl acetate can be categorized into several domains:

Medicinal Chemistry

Kynurenine Aminotransferase II Inhibition

Research indicates that this compound acts as an inhibitor of kynurenine aminotransferase II, an enzyme involved in the metabolism of kynurenine to kynurenic acid. This inhibition is relevant for treating cognitive deficits associated with schizophrenia and neurodegenerative disorders. Kynurenic acid has been shown to modulate excitatory neurotransmission, making this compound a candidate for enhancing cognitive function in disease states characterized by NMDA receptor hypofunction .

Anticancer Research

Microtubule-Targeting Agents

Analogues of this compound have been identified as microtubule-targeting agents with potent anticancer properties. These compounds induce cell cycle arrest and inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Studies demonstrate their effectiveness against various cancer types, including colon cancer, both in vitro and in vivo .

Organic Synthesis

Intermediate in Synthesis

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for further functionalization through various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Inhibitor of kynurenine aminotransferase II for cognitive enhancement |

| Anticancer Research | Microtubule-targeting agent with effects against multiple cancer types |

| Organic Synthesis | Intermediate for synthesizing complex organic compounds |

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Products | Conditions/Notes |

|---|---|---|

| Oxidation | Corresponding carboxylic acids | Common oxidizing agents used |

| Reduction | Primary amines or alcohols | Reducing agents like NaBH₄ or LiAlH₄ |

| Substitution | Various substituted products | Nucleophiles under basic/acidic conditions |

Case Study 1: Kynurenine Pathway Modulation

A study published in the Journal of Neurochemistry explored the effects of this compound on cognitive deficits in animal models. The results indicated that inhibition of kynurenine aminotransferase II led to improved cognitive performance, suggesting therapeutic potential for schizophrenia treatment .

Case Study 2: Anticancer Efficacy

Research conducted on microtubule-targeting agents revealed that derivatives of this compound effectively inhibited tumor growth in xenograft models. The study highlighted the compound's ability to bind to tubulin at the colchicine site, demonstrating its mechanism of action against cancer cells .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular data for (3-Nitropyridin-2-yl)methyl acetate and its analogs:

*Inferred molecular formula for 3-Methyl-2-nitrophenyl acetate.

Reactivity and Functional Group Analysis

- Nitro Group Reactivity: In pyridine analogs, the nitro group at C3 is strongly electron-withdrawing, activating the ring for nucleophilic substitution or reduction.

- Ester Group Variations : The methyl acetate in the target compound offers faster hydrolysis kinetics compared to the ethyl ester in Ethyl 2-(3-nitropyridin-2-yl)oxyacetate , which may delay carboxylic acid formation .

- Aromatic Ring Differences : Replacing pyridine with benzene (3-Methyl-2-nitrophenyl acetate ) eliminates the electron-deficient nitrogen, altering electronic effects. This reduces the nitro group’s activation for substitution compared to pyridine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.